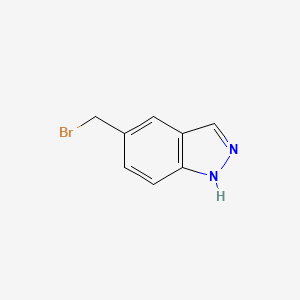

5-(bromomethyl)-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indazole is a heterocyclic compound consisting of a pyrazole ring fused with a benzene ring . The bromomethyl group (-CH2Br) is a common functional group in organic chemistry, often used in substitution reactions .

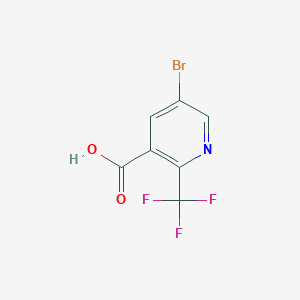

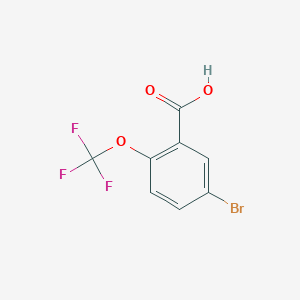

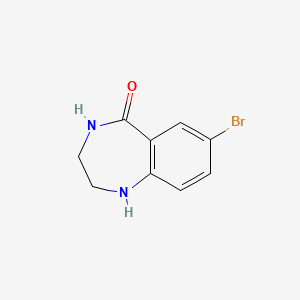

Molecular Structure Analysis

The molecular structure of indazole consists of a benzene ring fused with a pyrazole ring . The bromomethyl group would add a -CH2Br group to the 5-position of the indazole .Chemical Reactions Analysis

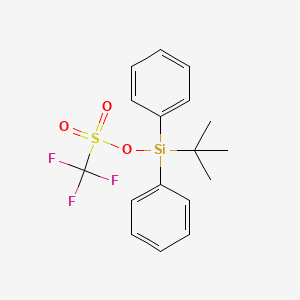

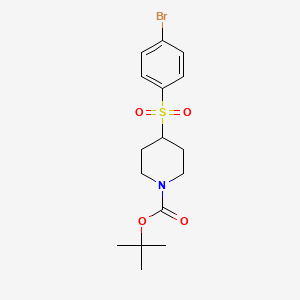

Bromomethyl compounds are often used in substitution reactions, where the bromine atom is replaced by another atom or group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, bromomethyl compounds are often dense, with a high boiling point due to the presence of the heavy bromine atom .Wissenschaftliche Forschungsanwendungen

Biological Experiments

5-(bromomethyl)-1H-indazole is a multifunctional dye that can be used in biological experiments . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Clinical Diagnostics

This compound has applications in clinical diagnostics . The dye properties of 5-(bromomethyl)-1H-indazole can be used to distinguish different types of cells and tissues, which can be crucial in diagnosing various diseases .

Textile Dyeing

5-(bromomethyl)-1H-indazole is also used in traditional fields such as textile dyeing . Its dye properties can be used to color textiles in a variety of shades .

Functional Textile Processing

In emerging fields such as functional textile processing, 5-(bromomethyl)-1H-indazole is used . It can provide textiles with special properties, such as resistance to staining or enhanced durability .

Food Pigments

5-(bromomethyl)-1H-indazole can be used as a food pigment . It can provide food products with a variety of colors, enhancing their visual appeal .

Dye-Sensitized Solar Cells

Another emerging field where 5-(bromomethyl)-1H-indazole finds application is in dye-sensitized solar cells . These are a type of solar cell that uses a dye to absorb sunlight and generate electricity .

Antioxidant Activity

New enones synthesized from 5-hydroxymethylfurfurol (5-HMF) and its derivatives using Wittig reactions of various phosphoranes were observed to affect free-radical oxidation in model systems . In particular, they suppress the generation of reactive oxygen species .

8. Preparation of Optically Active Cyclohexene Antisepsis Agents Bromomethyl acetate, which is similar to 5-(bromomethyl)-1H-indazole, is involved in the preparation of optically active cyclohexene antisepsis agents . It acts as a reagent in samarium diiodide-mediated conversion of ketones and aldehydes to 1,2-diacetates .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(bromomethyl)-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVQCRFGLVAFEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445371 |

Source

|

| Record name | 5-(bromomethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(bromomethyl)-1H-indazole | |

CAS RN |

496842-04-7 |

Source

|

| Record name | 5-(bromomethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)

![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)